IRAK inhibitor 6
IRAK inhibitor 6
IRAK inhibitor 6 is an inhibitor of IL-1 receptor-associated kinase 4 (IRAK4; IC50 = 160 nM).
IRAK-IN-6, also known as IRAK inhibitor 6, is an interleukin-1 receptor associated kinase 4 (IRAK-4) inhibitor. IRAK-4 is reported to be essential for the activation of the intracellular signalling cascades including NFКB and MAPK pathways, which are critical for the production of inflammatory cytokines.
IRAK-IN-6, also known as IRAK inhibitor 6, is an interleukin-1 receptor associated kinase 4 (IRAK-4) inhibitor. IRAK-4 is reported to be essential for the activation of the intracellular signalling cascades including NFКB and MAPK pathways, which are critical for the production of inflammatory cytokines.
Brand Name:
Vulcanchem
CAS No.:
1042672-97-8
VCID:
VC0530820
InChI:
InChI=1S/C20H20N4O3S/c1-26-18-11-15(24-7-9-27-10-8-24)4-5-16(18)22-19(25)17-13-28-20(23-17)14-3-2-6-21-12-14/h2-6,11-13H,7-10H2,1H3,(H,22,25)
SMILES:
COC1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=CSC(=N3)C4=CN=CC=C4
Molecular Formula:
C20H20N4O3S
Molecular Weight:
396.5 g/mol
IRAK inhibitor 6
CAS No.: 1042672-97-8
Cat. No.: VC0530820
Molecular Formula: C20H20N4O3S
Molecular Weight: 396.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | IRAK inhibitor 6 is an inhibitor of IL-1 receptor-associated kinase 4 (IRAK4; IC50 = 160 nM). IRAK-IN-6, also known as IRAK inhibitor 6, is an interleukin-1 receptor associated kinase 4 (IRAK-4) inhibitor. IRAK-4 is reported to be essential for the activation of the intracellular signalling cascades including NFКB and MAPK pathways, which are critical for the production of inflammatory cytokines. |
|---|---|
| CAS No. | 1042672-97-8 |
| Molecular Formula | C20H20N4O3S |
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | N-(2-methoxy-4-morpholin-4-ylphenyl)-2-pyridin-3-yl-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C20H20N4O3S/c1-26-18-11-15(24-7-9-27-10-8-24)4-5-16(18)22-19(25)17-13-28-20(23-17)14-3-2-6-21-12-14/h2-6,11-13H,7-10H2,1H3,(H,22,25) |
| Standard InChI Key | JQSRUVXPODZKAF-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=CSC(=N3)C4=CN=CC=C4 |
| Canonical SMILES | COC1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=CSC(=N3)C4=CN=CC=C4 |
| Appearance | Solid powder |
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